molecular formula C9H15ClO2S B15259641 3-Cyclopropylcyclohexane-1-sulfonyl chloride

3-Cyclopropylcyclohexane-1-sulfonyl chloride

Cat. No.: B15259641
M. Wt: 222.73 g/mol
InChI Key: YXRYPEINJRQRPS-UHFFFAOYSA-N
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Description

3-Cyclopropylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₅ClO₂S and a molecular weight of 222.73 g/mol . This compound is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylcyclohexane-1-sulfonyl chloride typically involves the chlorination of the corresponding sulfonic acid or sulfonate ester. One common method is the reaction of the sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions . This reaction proceeds via the formation of an intermediate sulfonic acid chloride, which then converts to the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow processes. These methods offer better control over reaction parameters, improved safety, and higher yields. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylcyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, phenols, thiols.

    Solvents: Dichloromethane, acetonitrile.

    Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products

Scientific Research Applications

3-Cyclopropylcyclohexane-1-sulfonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropylcyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate linkages, which are stable and biologically active .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropylcyclohexane-1-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities.

Properties

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

IUPAC Name

3-cyclopropylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6H2

InChI Key

YXRYPEINJRQRPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)S(=O)(=O)Cl)C2CC2

Origin of Product

United States

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